molecular formula C8H11NO7S B031314 2,5-Dioxopyrrolidin-1-yl (2-(methylsulfonyl)ethyl) carbonate CAS No. 57903-15-8

2,5-Dioxopyrrolidin-1-yl (2-(methylsulfonyl)ethyl) carbonate

Cat. No. B031314
CAS RN: 57903-15-8
M. Wt: 265.24 g/mol
InChI Key: KSMLVLJMKBLJJL-UHFFFAOYSA-N
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Description

Compounds featuring the dioxopyrrolidinyl group and sulfonyl functionalities are pivotal in synthetic organic chemistry, serving as intermediates for various chemical transformations. They are often employed in the synthesis of pharmaceuticals and complex organic molecules due to their versatile reactivity.

Synthesis Analysis

The synthesis of related sulfonate esters and carbonates involves the reaction of amines with sulfonyl chlorides under Mitsunobu conditions, utilizing reagents like (cyanomethylene)tributylphosphorane for alkylating activated amines. Such methodologies provide a pathway to generate sulfonated amines, which can be further functionalized or deprotected under specific conditions (Sakamoto et al., 2006).

Molecular Structure Analysis

The molecular structure of sulfonamide and carbonate derivatives often features significant conformational diversity due to the presence of flexible ethyl or methyl groups attached to the sulfur atom, as well as the ring strain in the pyrrolidine moiety. X-ray crystallography studies on similar compounds have revealed the impact of substituents on the overall molecular conformation, affecting the compound's reactivity and physical properties.

Chemical Reactions and Properties

Sulfonamide and carbonate functionalities exhibit a broad spectrum of chemical reactivity. They are known for their stability under basic and reductive conditions, yet can be activated towards nucleophilic attack or eliminated under acidic conditions. For instance, sulfonamides derived from (aryloxy)ethyl piperidines can act as selective ligands or undergo further functionalization, demonstrating the versatility of these groups in chemical synthesis (Canale et al., 2016).

Physical Properties Analysis

The physical properties of compounds containing dioxopyrrolidinyl and sulfonyl groups, such as solubility, melting point, and boiling point, are influenced by the nature of the substituents and the compound's overall polarity. Ionic liquids with carbonate functionalities, for instance, have been explored for their unique solvent properties and low melting points, indicating the potential for diverse applications in materials science and electrochemistry (Kim et al., 2013).

Scientific Research Applications

Advanced Oxidation Processes Advanced oxidation processes (AOPs) are pivotal in environmental science for treating water. Compounds like persulfates, which might share functional groups or reactivity with the specified chemical, are highlighted for their ability to degrade organic pollutants through radical and non-radical pathways. Studies reveal the potential of these compounds in water treatment, emphasizing the need for further research to address knowledge gaps and enhance practical applications (Lee, Gunten, & Kim, 2020).

Organic Carbonates Synthesis The synthesis of organic carbonates, including methodologies that might be similar to or involve compounds like “2,5-Dioxopyrrolidin-1-yl (2-(methylsulfonyl)ethyl) carbonate,” has been extensively reviewed. Organic carbonates serve as green compounds with applications ranging from industrial solvents to fuel additives. The research underscores non-phosgene methods for synthesizing these carbonates, highlighting the role of sustainability in chemical processes (Shukla & Srivastava, 2017).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-methylsulfonylethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO7S/c1-17(13,14)5-4-15-8(12)16-9-6(10)2-3-7(9)11/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMLVLJMKBLJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCOC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206624
Record name 1-(((2-(Methylsulfonyl)ethoxy)carbonyl)oxy)-2,5-pyrrolidinedione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-yl (2-(methylsulfonyl)ethyl) carbonate

CAS RN

57903-15-8
Record name 2,5-Dioxo-1-pyrrolidinyl 2-(methylsulfonyl)ethyl carbonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(((2-(Methylsulfonyl)ethoxy)carbonyl)oxy)-2,5-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylsulfonyl)ethyl N-succinimidyl carbonate
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Record name 2,5-Dioxo-1-pyrrolidinyl 2-(methylsulfonyl)ethyl carbonate
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